4-((6-Bromohexyl)oxy)-3-chloroanisole
Description
4-((6-Bromohexyl)oxy)-3-chloroanisole is a halogenated anisole derivative featuring a bromohexyloxy chain at the 4-position and a chlorine substituent at the 3-position of the methoxybenzene ring. The chloro and methoxy substituents likely influence electronic characteristics, such as electron-withdrawing/donating effects, which are critical in tuning optoelectronic or biochemical interactions.
Properties
CAS No. |
56219-58-0 |
|---|---|
Molecular Formula |
C13H18BrClO2 |
Molecular Weight |
321.64 g/mol |
IUPAC Name |
1-(6-bromohexoxy)-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C13H18BrClO2/c1-16-11-6-7-13(12(15)10-11)17-9-5-3-2-4-8-14/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
UKOSNWUWCKENON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCCCBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural analogs and their properties, inferred from the evidence:
Key Observations:
- Bromohexyl Chain Impact : The bromohexyl group in DPP derivatives and thiophene-based compounds enhances self-assembly and optoelectronic tuning. For example, DPP2+ NPs exhibit mitochondria-targeting capabilities due to imidazole-bromohexyl synergies , while the bromohexyl-thiophene derivative shows UV absorption at 339 nm, critical for solar energy applications .
- Chloro/Methoxy Substituents : Chloro groups (as in 3-(4-chlorophenyl)-pyrazole) increase thermal stability (m.p. >200°C) and intermolecular interactions , whereas methoxy groups (e.g., in 4-methoxybenzyl chloride) improve solubility and serve as directing groups in electrophilic substitutions .
- Synthetic Flexibility : Bromohexyl chains enable cross-coupling reactions (e.g., Heck reaction in thiophene derivatives ), while triazine cores (as in compound 5l ) provide rigidity for polymer backbones.
Physicochemical Properties
- UV/Vis Absorption: Bromohexyl-containing thiophene derivatives exhibit absorption peaks between 315–376 nm, influenced by conjugation length and substituent electron effects . Chloroanisole derivatives likely show similar bathochromic shifts compared to non-halogenated analogs.
- Thermal Stability : Chloro-substituted compounds (e.g., pyrazole-carbothioamide ) demonstrate higher melting points (>200°C) than methoxy-dominated analogs (e.g., 4-methoxybenzyl chloride, liquid at room temperature ).
- Solubility: Bromohexyl chains may enhance lipid solubility, as seen in DPP-based nanoparticles , whereas polar groups (e.g., NH2 in pyrazole derivatives ) improve aqueous compatibility.
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